molecular formula C11H12BrNO B7770796 Cinromide CAS No. 69449-19-0

Cinromide

Número de catálogo: B7770796
Número CAS: 69449-19-0
Peso molecular: 254.12 g/mol
Clave InChI: LDCXGZCEMNMWIL-VOTSOKGWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cinromide can be synthesized through a series of chemical reactions involving the bromination of cinnamamide derivatives. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Cinromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnamamide derivatives, while reduction reactions produce alcohols .

Aplicaciones Científicas De Investigación

Anticonvulsant Properties

Cinromide has been extensively studied for its anticonvulsant effects. Research indicates that it operates through multiple mechanisms to inhibit excitatory neurotransmission and enhance inhibitory pathways in the central nervous system.

  • Mechanism of Action : this compound affects various neurotransmitter systems, notably by depressing excitatory transmission similar to phenytoin and carbamazepine, while also enhancing segmental inhibition akin to valproate and ethosuximide. It has demonstrated significant efficacy in reducing seizure frequency and duration in both animal models and clinical settings .
  • Clinical Trials : In a study involving monkeys, this compound's metabolite showed a reduction in seizure activity at plasma levels above 5 mcg/mL, suggesting individual variability in response to treatment . Additional studies have confirmed its broad-spectrum anticonvulsant properties across different experimental models .

Inhibition of Amino Acid Transporters

This compound is recognized for its role as an inhibitor of the neutral amino acid transporter B0AT1 (SLC6A19). This transporter is crucial for the absorption of neutral amino acids in the intestines and kidneys.

  • Transporter Inhibition : this compound has demonstrated an IC50 value of approximately 0.5 μM against B0AT1, effectively blocking amino acid transport without affecting sodium-independent transport mechanisms . This property suggests potential applications in metabolic disorders where amino acid transport is disrupted.

Potential Therapeutic Applications

Beyond its anticonvulsant properties, this compound's pharmacological profile suggests several other therapeutic applications.

  • Metabolic Disorders : Research indicates that inhibitors like this compound could be beneficial in treating conditions such as non-alcoholic steatohepatitis (NASH) and phenylketonuria (PKU) due to their ability to modulate amino acid levels and improve metabolic profiles .
  • Cancer Research : this compound's interactions with various signaling pathways (e.g., PI3K/Akt/mTOR) position it as a candidate for further investigation in cancer therapies. Its ability to influence apoptosis and cellular signaling may provide avenues for developing new treatments .

Case Study 1: Efficacy in Seizure Reduction

In a controlled study involving eight monkeys, this compound was administered over several phases. The results indicated that both this compound and its metabolites significantly reduced seizure frequency in half of the subjects, highlighting its potential utility in clinical settings .

Case Study 2: Impact on Amino Acid Metabolism

A study focusing on the inhibition of B0AT1 revealed that this compound not only blocked amino acid transport but also improved metabolic outcomes in models of NASH, suggesting a dual role as both an anticonvulsant and a metabolic modulator .

Summary Table of this compound Applications

Application AreaDescriptionEvidence Source
AnticonvulsantReduces seizure frequency and duration; broad-spectrum efficacy
Amino Acid TransporterInhibits B0AT1 with significant IC50 values; modulates amino acid absorption
Metabolic DisordersPotential treatment for NASH and PKU; improves metabolic profiles
Cancer ResearchInfluences apoptosis and signaling pathways; potential therapeutic candidate

Mecanismo De Acción

Cinromide exerts its effects by inhibiting the epithelial neutral amino acid transporter B0AT1 (SLC6A19). This inhibition disrupts the transport of neutral amino acids across epithelial cells, affecting amino acid homeostasis. The molecular target of this compound is the SLC6A19 transporter, and its mechanism involves binding to the transporter and blocking its function .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific inhibition of the SLC6A19 transporter, which distinguishes it from other similar compounds. Its anticonvulsant properties and potential therapeutic applications make it a valuable compound for scientific research and drug development .

Actividad Biológica

Cinromide, chemically known as 3-bromo-N-ethylcinnamamide, has garnered attention for its biological activity, particularly in the context of amino acid transport inhibition and anticonvulsant properties. This article provides a detailed examination of its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

This compound is primarily recognized as an inhibitor of the amino acid transporter B0AT1 (SLC6A20), which plays a crucial role in the renal reabsorption of neutral amino acids. This inhibition can lead to increased urinary excretion of amino acids, making it a candidate for treating metabolic disorders characterized by excess amino acids.

Key Findings:

  • Inhibition of B0AT1 : this compound effectively blocks the transport activity of B0AT1, with an IC50 value determined to be 0.8±0.1μM0.8\pm 0.1\,\mu M . This suggests a potent inhibitory effect that could be beneficial in conditions like phenylketonuria (PKU), where excess phenylalanine needs to be managed.
  • Allosteric Binding : Unlike traditional inhibitors that bind to the orthosteric site, this compound and its analogs (e.g., JX98) have been shown to bind at an allosteric site, providing a novel mechanism for inhibition that may reduce side effects associated with direct competition at the transporter site .

Anticonvulsant Properties

This compound has also been evaluated for its anticonvulsant properties. Early studies indicated its efficacy in reducing seizure frequency and duration in animal models.

Case Study Insights:

  • In a study involving monkeys, this compound's metabolite was administered via gastric bolus. The results showed that it effectively reduced seizure activity in half of the subjects when plasma levels exceeded 5μg/mL5\,\mu g/mL . This suggests that this compound may act as a viable anticonvulsant agent under specific conditions.

Research Data Table

Study ReferenceFocus AreaKey Findings
Amino Acid TransportIC50 of this compound is 0.8μM0.8\,\mu M for B0AT1
Mechanism of ActionAllosteric inhibition observed
Anticonvulsant EfficacyReduced seizure frequency in 50% of subjects
Cancer Therapy PotentialTargeting amino acid transporters could reduce tumor growth

Clinical Implications

The potential applications of this compound extend beyond metabolic disorders to include therapeutic strategies for epilepsy and possibly cancer. The ability to modulate amino acid levels through transporter inhibition opens avenues for treating conditions where amino acid dysregulation is a factor.

Future Directions:

  • Clinical Trials : Ongoing and future clinical trials will be essential to establish the safety and efficacy profiles of this compound in humans, particularly for PKU and seizure disorders.
  • Combination Therapies : Investigating this compound's effects in combination with other therapies targeting amino acid metabolism could enhance treatment outcomes for patients with complex metabolic or neurological conditions.

Propiedades

IUPAC Name

(E)-3-(3-bromophenyl)-N-ethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-2-13-11(14)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3,(H,13,14)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCXGZCEMNMWIL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C=CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C=C/C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046417
Record name Cinromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58473-74-8, 69449-19-0
Record name (2E)-3-(3-Bromophenyl)-N-ethyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58473-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinromide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058473748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069449190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CINROMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cinromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58473-74-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M197KE7A5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinromide
Reactant of Route 2
Reactant of Route 2
Cinromide
Reactant of Route 3
Reactant of Route 3
Cinromide
Reactant of Route 4
Reactant of Route 4
Cinromide
Reactant of Route 5
Reactant of Route 5
Cinromide
Reactant of Route 6
Reactant of Route 6
Cinromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.